molecular formula C5H5BrN2O B1380741 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1368167-47-8

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1380741
CAS RN: 1368167-47-8
M. Wt: 189.01 g/mol
InChI Key: GYAGWKKUUUQICS-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1368167-47-8 . It is a powder with a molecular weight of 189.01 .


Synthesis Analysis

The synthesis of pyrazole compounds often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN1C=CC(Br)=N1 . The InChI key for this compound is ZGEVJEQMVRIEPX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole compounds, including this compound, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . The compound has a refractive index of n20/D 1.528 and a density of 1.585 g/mL at 25 °C .

Scientific Research Applications

  • Photophysical Studies :

    • The photophysical properties of a structurally similar compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated. This research demonstrated how the compound's emission spectrum and quantum yield vary in different solvents, indicating its potential utility in photophysical applications (Singh et al., 2013).
  • Crystal Structure Analysis :

    • Studies on compounds like 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde have provided insights into their crystal structures, revealing details like coplanarity and dihedral angles within the molecule. This information is vital for understanding the compound's physical properties and potential applications in material science (Xu & Shi, 2011).
  • Synthetic Applications :

    • Research on derivatives of pyrazole carbaldehydes, like 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde, has led to the synthesis of heteroanellated Methano[10]annulenes, highlighting the compound's utility in organic synthesis (Neidlein & Schröder, 1992).
  • Green Chemistry and Synthesis :

    • A study on the green synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones using 5-(aryloxy)-1H-pyrazole-4-carbaldehydes in an ionic liquid medium demonstrates the compound's role in environmentally friendly chemical synthesis (Li et al., 2015).
  • Antimicrobial Applications :

    • Compounds synthesized from pyrazole carbaldehydes have shown promising antimicrobial properties. For example, a study on pyrano[4,3-b]pyrane derivatives of 1H-pyrazole exhibited significant activity against various bacterial and fungal pathogens, indicating potential pharmaceutical applications (Sangani et al., 2012).
  • Spectroscopic Investigations :

    • The infrared spectrum, structural, and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated, providing insights into its electronic properties and potential applications in materials science (Mary et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAGWKKUUUQICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368167-47-8
Record name 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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